REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(C)C
|
Name
|
aqueous solution
|
Quantity
|
915 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.15 mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
aqueous solution
|
Quantity
|
1353 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.15 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The said solutions are added in the same manner as in the first reaction step
|
Type
|
ADDITION
|
Details
|
During the second addition the temperature
|
Type
|
CUSTOM
|
Details
|
rises from 25° to 50° C.
|
Type
|
CUSTOM
|
Details
|
The dense suspension thus obtained
|
Type
|
DISTILLATION
|
Details
|
One part (A) is submitted to distillation
|
Type
|
CUSTOM
|
Details
|
to remove the toluene in the form of an azeotropic toluene-water mixture
|
Type
|
CUSTOM
|
Details
|
by operating at 85°-100° C
|
Type
|
ADDITION
|
Details
|
To the distillation residue are added 3,700 ml of water
|
Type
|
CUSTOM
|
Details
|
the suspension thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered at 60° C
|
Type
|
WASH
|
Details
|
The filtered solid is washed until the sodium chloride
|
Type
|
CUSTOM
|
Details
|
has been removed completely
|
Type
|
CUSTOM
|
Details
|
After drying for ten hours in an oven at 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(C)C
|
Name
|
aqueous solution
|
Quantity
|
915 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.15 mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
aqueous solution
|
Quantity
|
1353 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.15 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The said solutions are added in the same manner as in the first reaction step
|
Type
|
ADDITION
|
Details
|
During the second addition the temperature
|
Type
|
CUSTOM
|
Details
|
rises from 25° to 50° C.
|
Type
|
CUSTOM
|
Details
|
The dense suspension thus obtained
|
Type
|
DISTILLATION
|
Details
|
One part (A) is submitted to distillation
|
Type
|
CUSTOM
|
Details
|
to remove the toluene in the form of an azeotropic toluene-water mixture
|
Type
|
CUSTOM
|
Details
|
by operating at 85°-100° C
|
Type
|
ADDITION
|
Details
|
To the distillation residue are added 3,700 ml of water
|
Type
|
CUSTOM
|
Details
|
the suspension thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered at 60° C
|
Type
|
WASH
|
Details
|
The filtered solid is washed until the sodium chloride
|
Type
|
CUSTOM
|
Details
|
has been removed completely
|
Type
|
CUSTOM
|
Details
|
After drying for ten hours in an oven at 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:3]=1.[CH2:13]([NH2:15])[CH3:14].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:6]1[N:7]=[C:2]([NH:15][CH2:13][CH3:14])[N:3]=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC(C)C
|
Name
|
aqueous solution
|
Quantity
|
915 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.15 mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
aqueous solution
|
Quantity
|
1353 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.15 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The said solutions are added in the same manner as in the first reaction step
|
Type
|
ADDITION
|
Details
|
During the second addition the temperature
|
Type
|
CUSTOM
|
Details
|
rises from 25° to 50° C.
|
Type
|
CUSTOM
|
Details
|
The dense suspension thus obtained
|
Type
|
DISTILLATION
|
Details
|
One part (A) is submitted to distillation
|
Type
|
CUSTOM
|
Details
|
to remove the toluene in the form of an azeotropic toluene-water mixture
|
Type
|
CUSTOM
|
Details
|
by operating at 85°-100° C
|
Type
|
ADDITION
|
Details
|
To the distillation residue are added 3,700 ml of water
|
Type
|
CUSTOM
|
Details
|
the suspension thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered at 60° C
|
Type
|
WASH
|
Details
|
The filtered solid is washed until the sodium chloride
|
Type
|
CUSTOM
|
Details
|
has been removed completely
|
Type
|
CUSTOM
|
Details
|
After drying for ten hours in an oven at 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |